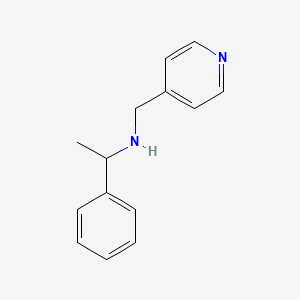

(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine

Description

Nomenclature and Hierarchical Structural Representation

(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine is classified as an unsymmetrical secondary amine. This classification arises from the nitrogen atom being bonded to two different organic substituents: a (1-phenylethyl) group and a (pyridin-4-ylmethyl) group. libretexts.orglibretexts.org The systematic naming of such amines according to IUPAC (International Union of Pure and Applied Chemistry) guidelines involves identifying the largest or most complex alkyl group as the parent chain and naming the other group as an N-substituent. jove.comjove.com In this case, one common name is 1-Phenyl-N-(4-pyridinylmethyl)ethanamine. chemscene.com

The structure features several key components:

A Secondary Amine Core: The central nitrogen atom is bonded to two carbon atoms and one hydrogen atom.

A Pyridine (B92270) Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The connection is at the 4-position of this ring via a methylene (B1212753) (-CH2-) bridge.

A Phenyl Group: A benzene (B151609) ring attached to an ethyl chain.

A Chiral Center: The carbon atom bonded to the phenyl group, the methyl group, and the amine nitrogen is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine and (S)-(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C14H16N2 |

| Molecular Weight | 212.29 g/mol |

| CAS Number | 289476-22-8 |

| Canonical SMILES | CC(C1=CC=CC=C1)NCC2=CC=NC=C2 |

| IUPAC Name | N-(pyridin-4-ylmethyl)-1-phenylethan-1-amine |

Data sourced from ChemScene. chemscene.com

Contextualization within Chiral Amine and Pyridine Chemistry

The significance of this compound is best understood by examining its constituent parts.

Chiral Amines are foundational building blocks in the synthesis of pharmaceuticals, natural products, and agrochemicals. researchgate.netresearchgate.netnih.gov A significant portion of top-selling small-molecule drugs contain a chiral amine fragment. The specific three-dimensional arrangement (stereochemistry) of these amines is often crucial for their biological activity. The 1-phenylethylamine (B125046) (α-PEA) moiety, in particular, is a well-known and frequently used chiral auxiliary and resolving agent in asymmetric synthesis, prized for its ability to induce stereoselectivity in chemical reactions. wikipedia.org

Pyridine Derivatives are also ubiquitous in medicinal chemistry and materials science. The pyridine ring is a "privileged scaffold," appearing in numerous bioactive compounds, including vitamins and many approved drugs. mdpi.comresearchgate.net In coordination chemistry, the nitrogen atom of the pyridine ring acts as a Lewis base, allowing it to coordinate with metal ions. This property makes pyridine-containing molecules highly valuable as ligands in catalysis. acs.orgresearchgate.net They can form stable complexes with a wide array of transition metals, influencing the reactivity and selectivity of catalytic transformations. acs.org

The combination of a chiral amine and a pyridine ring within a single molecule, as seen in this compound, creates a bifunctional structure. This structure is of great interest for applications in asymmetric catalysis, where the chiral center can control the stereochemical outcome of a reaction, and the pyridine nitrogen can bind to a catalytically active metal center. nih.govacs.org

Overview of Key Academic Research Trajectories and Open Questions

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its structure points toward several important research trajectories based on analogous compounds.

Key Research Trajectories:

Asymmetric Catalysis: The primary area of interest for molecules of this type is as chiral ligands for transition metal-catalyzed reactions. The combination of a stereogenic center and a coordinating pyridine nitrogen makes it a potential P,N-type ligand (if derivatized with a phosphine) or N,N-type ligand for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming cross-couplings. rsc.orgrsc.org The development of new chiral pyridine ligands is a very active area of research aimed at discovering catalysts for reactions that are currently challenging. nih.govacs.org

Synthesis of Bioactive Molecules: Chiral amines and pyridine scaffolds are prevalent in pharmacologically active compounds. nih.govmdpi.com Therefore, this compound can serve as a valuable synthon, or building block, for the construction of more complex molecules with potential therapeutic applications.

Coordination Chemistry: The study of how this molecule binds to different metal centers is a research area in itself. Understanding the coordination geometry, stability, and electronic properties of the resulting metal complexes is crucial for designing effective catalysts and functional materials.

Open Questions:

Synthetic Efficiency: What are the most efficient, scalable, and enantioselective methods to synthesize both the (R) and (S) enantiomers of this compound?

Catalytic Scope: For which specific classes of asymmetric reactions does this compound (or its derivatives) provide the highest levels of activity and stereoselectivity when used as a ligand? How does it compare to existing "privileged" ligands?

Mechanism of Action: When used in a catalytic system, what is the precise mechanism by which the chiral information is transferred from the ligand to the substrate? Mechanistic studies, both experimental and computational, are needed to rationalize its performance and guide the design of improved catalysts. nih.gov

Derivatization Potential: How can the phenyl or pyridine rings be functionalized to fine-tune the steric and electronic properties of the molecule? Creating a library of related ligands could broaden its applicability in catalysis and materials science. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(pyridin-4-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13/h2-10,12,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAGLXJZCODDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenyl Ethyl Pyridin 4 Ylmethyl Amine

Stereoselective Synthesis Approaches

The creation of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine, which contains two chiral centers, necessitates precise control over its stereochemical outcome. Modern synthetic chemistry offers several powerful approaches to achieve this, moving beyond simple racemic preparations to produce specific, highly pure stereoisomers.

Asymmetric Catalysis in Enantioselective Production

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiomerically enriched compounds. umontreal.ca This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, a key strategy would be the asymmetric reduction of a precursor imine or enamine. Transition-metal-catalyzed hydrogenation, employing chiral ligands, is a highly effective method for producing chiral amines with high enantioselectivity. mdpi.com

Catalytic systems based on rhodium, iridium, or titanium have been successfully used for the asymmetric hydrogenation of N-heteroaromatic compounds and related imines. mdpi.com For instance, a chiral titanocene complex has been shown to be an effective precursor for the hydrogenation of imines, yielding chiral products with high enantiomeric excess (ee). mdpi.com The choice of catalyst and reaction conditions is critical and often requires screening to achieve optimal results for a specific substrate.

Table 1: Representative Chiral Catalysts for Asymmetric Imine Reduction

| Catalyst Type | Metal Center | Typical Chiral Ligand | Application |

|---|---|---|---|

| Chiral Titanocene Complex | Titanium | Bis(indenyl) derivatives | Asymmetric hydrogenation of imines mdpi.com |

| COP (Cobalt Oxazoline Palladacyclic) | Palladium | Oxazoline | Asymmetric intramolecular aminopalladation nih.gov |

Diastereoselective Synthesis Strategies and Control

When one of the starting materials is already chiral, it can direct the stereochemistry of a newly formed chiral center, a process known as diastereoselective synthesis. The synthesis of this compound is a prime example of this strategy, as it utilizes enantiomerically pure (R)- or (S)-1-phenylethylamine as a starting material. This amine acts as a chiral auxiliary, influencing the stereochemical outcome of the reaction. nih.govdntb.gov.uabeilstein-journals.org

The reaction between pyridine-4-carboxaldehyde and a single enantiomer of 1-phenylethylamine (B125046) forms a prochiral imine intermediate. The subsequent reduction of this imine is a diastereoselective process. The existing stereocenter on the 1-phenylethyl group sterically hinders one face of the imine double bond, guiding the hydride reagent to attack from the less hindered face. This results in the preferential formation of one of the two possible diastereomers. The level of diastereoselectivity can be influenced by the choice of reducing agent, solvent, and temperature. This approach is a powerful and practical method for synthesizing diastereomerically enriched products. utah.edu

Chiral Pool Derivation from Readily Available Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products or their derivatives as starting materials. 1-Phenylethylamine (α-PEA) is a classic example of a "privileged" chiral inducer and auxiliary that is commercially available in both (R) and (S) forms. nih.gov Its use as a chiral building block is a well-established strategy in asymmetric synthesis. nih.govresearchgate.net

The synthesis of this compound from either (R)- or (S)-1-phenylethylamine is a direct application of the chiral pool concept. By starting with an enantiopure precursor, the chirality is incorporated into the target molecule from the outset. This method is often more straightforward and cost-effective than developing a de novo asymmetric catalytic process, as the challenge of creating the first stereocenter is already solved. nih.gov

Optimization of Reaction Conditions and Novel Pathways

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several green principles can be applied.

Safer Solvents: Traditional syntheses often use volatile and hazardous organic solvents. A greener approach would involve using safer alternatives like ethanol, water, or performing the reaction under solvent-free conditions. sciencepublishinggroup.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. nih.gov This technique has been successfully applied to the synthesis of various pyridine (B92270) derivatives. nih.gov

Catalysis: Using catalytic reagents (as discussed in section 2.1.1) is inherently green because it reduces the amount of waste generated compared to stoichiometric reagents.

One-pot multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, are also a hallmark of green chemistry as they reduce the number of purification steps and minimize waste. nih.gov

Exploration of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a tube or microreactor. mt.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, faster reactions, and easier scalability. mt.comnih.gov

The synthesis of amines is well-suited to flow chemistry. mdpi.comthieme-connect.com The reductive amination to produce this compound could be adapted to a continuous flow system. Reactant streams of pyridine-4-carboxaldehyde, 1-phenylethylamine, and a hydrogen source could be pumped and mixed, then passed through a heated reactor coil. acs.org For the reduction step, a packed-bed reactor containing a solid-supported catalyst (e.g., Pt/C) could be used, which simplifies catalyst separation and reuse, further enhancing the process's efficiency and sustainability. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Handling large volumes of reagents can be hazardous; exothermic reactions are difficult to control. | Small reaction volumes enhance safety; superior heat transfer allows for better control of exotherms. mt.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mt.com |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is achieved by running the process for a longer duration. nih.gov |

| Efficiency | Can involve multiple steps with workups and purifications. | Enables telescoping of reaction steps without isolating intermediates, improving throughput. nih.govacs.org |

By integrating these advanced methodologies, the synthesis of this compound can be transformed into a highly controlled, efficient, and environmentally responsible process.

Development of Sustainable Catalytic Systems for Synthesis

The primary synthetic route to this compound is the reductive amination between 1-phenylethylamine and pyridine-4-carboxaldehyde. Modern research emphasizes the development of sustainable catalytic systems for this transformation, aiming to improve efficiency, reduce waste, and utilize environmentally benign materials.

Key advancements in this area focus on heterogeneous catalysts, which offer simplified product purification and catalyst recycling. For instance, supported metal catalysts are highly effective. Systems like Ruthenium on Zirconia (Ru/ZrO₂) have demonstrated high activity and selectivity for the reductive amination of various aldehydes and ketones in aqueous ammonia, a green solvent. researchgate.net Similarly, Platinum on Carbon (Pt/C) has been used for the reductive amination of nitriles in continuous flow microreactors, a technology that aligns with green chemistry principles by enabling efficient and safe processing. rsc.org

Another sustainable approach is transfer hydrogenation, which avoids the use of high-pressure hydrogen gas. Chiral half-sandwich iridium catalysts have been designed for direct asymmetric reductive amination using an azeotropic mixture of formic acid and triethylamine as the hydrogen source. nih.gov This method not only provides a safer alternative to gaseous hydrogen but can also induce enantioselectivity, potentially offering a direct route to enantiomerically enriched products. nih.gov

Chiral Resolution and Enantiomeric/Diastereomeric Separation

Due to the chiral center in the 1-phenylethyl moiety, this compound exists as a pair of enantiomers. The separation of these enantiomers from the racemic mixture is a crucial step for studying their distinct stereospecific properties. This process, known as chiral resolution, can be achieved through several advanced methods.

Advanced Chiral Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used analytical and preparative technique for separating enantiomers. mdpi.com The most significant advancements in this field involve the development of highly selective CSPs, particularly those based on polysaccharide derivatives.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose coated on a silica support, have become the industry standard for their broad applicability and high enantioseparation capabilities. mdpi.comresearchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The efficiency of the separation is highly dependent on the mobile phase composition, temperature, and the specific structure of the CSP. researchgate.net For amines, acidic or basic additives are often included in the mobile phase to improve peak shape and resolution. researchgate.net

Below is a table summarizing typical conditions used for the chiral separation of amines similar in structure to the target compound.

| Chiral Stationary Phase (CSP) | Column Example | Typical Mobile Phase | Analyte Class |

| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD-H | Hexane/Isopropanol | Aromatic Amines |

| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD-H | Hexane/Ethanol/Diethylamine | Chiral Amines |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | LUX® Cellulose-3 | Heptane/Ethanol | Primary & Secondary Amines |

| α1-acid glycoprotein (AGP) | CHIRALPAK® AGP | Aqueous Buffer/Acetonitrile | Basic Drugs & Amines |

Crystallization-Based Enantiomer Resolution Methods

Crystallization-based methods are among the most established and industrially scalable techniques for chiral resolution. The most common approach for resolving amines is through the formation of diastereomeric salts. wikipedia.orgwikipedia.org

This process involves reacting the racemic amine base with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, including solubility, one of the salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. wikipedia.orgwikipedia.orgunchainedlabs.com The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiomer of the amine.

The success of this method depends critically on the selection of the resolving agent and the crystallization solvent. unchainedlabs.com A systematic screening of various chiral acids and solvents is often necessary to find a combination that provides a significant difference in solubility between the two diastereomeric salts. unchainedlabs.com The control of crystallization conditions, such as temperature, cooling rate, and time, is also crucial as separations can be under either thermodynamic or kinetic control. gavinpublishers.com Advanced techniques, such as the application of ultrasound, can be used to induce nucleation and control particle size, potentially improving the efficiency and consistency of the reactive crystallization process. researchgate.net

Common chiral resolving agents for amines are listed in the table below.

| Chiral Resolving Agent | Acid Type |

| (+)-Tartaric Acid | Carboxylic Acid |

| (-)-Dibenzoyltartaric Acid | Carboxylic Acid |

| (+)-Camphorsulfonic Acid | Sulfonic Acid |

| (-)-Mandelic Acid | Carboxylic Acid |

| (+)-O,O'-Di-p-toluoyltartaric acid | Carboxylic Acid |

Mechanistic Investigations of Chemical Transformations Involving 1 Phenyl Ethyl Pyridin 4 Ylmethyl Amine

Kinetic and Thermodynamic Parameters of Reactions

No published studies provide kinetic data, such as rate constants, activation energies, or reaction orders, for transformations involving (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine. Similarly, thermodynamic parameters like enthalpy, entropy, and Gibbs free energy changes for its reactions have not been reported.

Elucidation of Reaction Intermediates and Transient Species

There is no available research that identifies or characterizes reaction intermediates or transient species formed during chemical reactions of this compound. Spectroscopic or computational evidence for the existence of such species is absent from the scientific record.

Transition State Analysis and Reaction Pathway Mapping

Computational or experimental transition state analyses and reaction pathway mapping for chemical transformations of this compound are not found in the literature. Consequently, detailed energy profiles and the structures of transition states for its reactions are unknown.

Role of the Pyridine (B92270) Nitrogen and Amine Functionality in Reaction Mechanisms

While the roles of pyridine nitrogen and amine functionalities are well-understood in a general context, their specific interplay and mechanistic contributions within the framework of this compound have not been specifically investigated. The basicity of the pyridine nitrogen and the nucleophilicity of the secondary amine are expected to be key determinants of its reactivity, but specific mechanistic studies to confirm and quantify these roles for this compound are lacking.

Application As a Chemical Building Block and Ligand in Advanced Organic Synthesis

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structural features of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine make it an ideal candidate for participation in such reactions, particularly in the synthesis of nitrogen-containing heterocycles. The primary amine functionality can readily form imines with aldehydes or ketones, which can then undergo further reactions, while the pyridine (B92270) nitrogen can act as an internal base or a coordinating site.

One of the prominent applications of similar amine structures is in the Hantzsch pyridine synthesis and its variations. While specific examples detailing the use of this compound are not extensively documented, its structural analogy to other primary amines suggests its utility in the synthesis of complex, chiral pyridine derivatives. For instance, in a one-pot, four-component reaction, an aldehyde, a β-ketoester, and an ammonium (B1175870) source are typically used. By substituting the standard ammonium source with this compound, it is conceivable to synthesize highly functionalized dihydropyridines bearing a chiral N-substituent. Such reactions often proceed with high yields and can be promoted by various catalysts, including environmentally benign options like L-proline or iodine. nih.govresearchgate.net

The synthesis of diverse pyridine-containing heterocycles through multi-component strategies is a testament to the versatility of this approach. nih.govijpsonline.com The incorporation of a chiral amine like this compound would introduce a stereocenter directly into the final product, providing a straightforward route to enantiomerically enriched heterocyclic compounds of potential pharmaceutical interest.

Table 1: Potential Multi-Component Reactions Involving this compound Analogs

| Reaction Type | Reactants | Potential Product | Catalyst |

|---|---|---|---|

| Hantzsch-type dihydropyridine (B1217469) synthesis | Aldehyde, β-ketoester, this compound | Chiral N-substituted dihydropyridine | L-proline |

| Three-component pyranopyrazole synthesis | Aryl aldehyde, Malononitrile, this compound | Chiral pyranopyrazole derivative | None (thermal) |

Design and Implementation as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The (S)-1-phenylethylamine ((S)-PEA) moiety within this compound is a well-established and effective chiral auxiliary. mdpi.comresearchgate.net Its utility stems from its commercial availability in both enantiomeric forms, its ease of attachment to substrates (often via amide bond formation), and its reliable stereochemical directing effects. mdpi.com

The general strategy involves coupling the chiral amine to a carboxylic acid or a related derivative to form an amide. The resulting chiral amide can then undergo diastereoselective reactions, such as alkylation or aldol (B89426) additions. The steric bulk of the phenyl group on the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. After the desired stereocenter has been established, the auxiliary can be cleaved under hydrolytic conditions to reveal the chiral product and recover the auxiliary. rsc.org

While direct applications of this compound as a chiral auxiliary are not extensively reported, the foundational work with (S)-1-phenylethylamine provides a strong precedent for its potential. mdpi.comresearchgate.net For example, it has been successfully used in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. researchgate.net The additional pyridin-4-ylmethyl group in the target compound could offer further advantages, such as altered solubility profiles or the potential for secondary interactions that could enhance diastereoselectivity.

Table 2: Diastereoselective Reactions Using 1-Phenylethylamine (B125046) as a Chiral Auxiliary

| Reaction | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Alkylation | N-propionyl-(S)-PEA | Benzyl bromide | >95% | mdpi.com |

| Aldol Addition | N-acetyl-(S)-PEA derived enolate | Benzaldehyde | up to 85% | mdpi.com |

Coordination Chemistry and Ligand Design for Metal Complexes

The pyridine nitrogen and the secondary amine nitrogen of this compound make it an excellent candidate for a bidentate ligand (N,N'-ligand) in coordination chemistry. researchgate.netjscimedcentral.com The formation of stable chelate rings with transition metals is a key feature of such ligands, leading to the creation of well-defined metal complexes with potential applications in catalysis. researchgate.net

The chiral nature of this compound is particularly significant in the context of asymmetric catalysis. When coordinated to a metal center, the stereogenic center of the ligand can create a chiral environment around the metal, enabling enantioselective transformations. nih.gov

The stereochemistry of the ligand is paramount in determining the enantioselectivity of a metal-catalyzed reaction. The spatial arrangement of the substituents around the chiral center of this compound dictates the facial selectivity of substrate approach to the metal's active site. In asymmetric hydrogenation, for example, the chiral ligand-metal complex will preferentially bind and reduce one enantiomer or one prochiral face of a substrate over the other.

Numerous studies have demonstrated the effectiveness of chiral pyridine-containing ligands in asymmetric catalysis. For instance, chiral pyridine-aminophosphine ligands have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines, achieving excellent enantioselectivities (up to 99% ee). rsc.org Similarly, copper complexes of chiral diphosphine ligands have been used for the highly enantioselective alkylation of alkenyl pyridines. nih.gov The success of these related systems strongly suggests that metal complexes of this compound could also serve as effective catalysts for a range of asymmetric transformations. The specific enantiomer of the product would be determined by the (R) or (S) configuration of the ligand.

The modular nature of this compound allows for the systematic development of novel catalytic systems. By modifying the substituents on the phenyl ring or the pyridine ring, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic activity and enantioselectivity for a specific reaction.

For example, the coordination of this ligand to late transition metals such as palladium, rhodium, or ruthenium could generate catalysts for asymmetric C-C bond-forming reactions, hydrogenations, or transfer hydrogenations. researchgate.net Iron(II) complexes of chiral (pyridyl)imine ligands have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. researchgate.net This indicates a promising avenue for the development of catalysts based on more earth-abundant and less toxic metals.

Table 3: Enantioselective Catalysis with Chiral Pyridine-Containing Ligands

| Metal | Ligand Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iridium | Pyridine-aminophosphine | Asymmetric Hydrogenation | Cyclic imine | up to 99% | rsc.org |

| Copper | Chiral diphosphine | Asymmetric Alkylation | Alkenyl pyridine | up to 98% | nih.gov |

Exploration in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov Chiral primary and secondary amines are among the most successful classes of organocatalysts, operating through the formation of nucleophilic enamines or electrophilic iminium ions.

Given its structure as a chiral secondary amine, this compound has the potential to act as an organocatalyst in a variety of asymmetric transformations. The secondary amine can react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion, which then undergoes enantioselective nucleophilic attack. Alternatively, it can react with a ketone or aldehyde to form a chiral enamine, which can then react with an electrophile.

While specific studies detailing the use of this compound as an organocatalyst are limited, the broader field of aminocatalysis provides a clear framework for its potential applications. nih.gov For instance, chiral primary amine derivatives have been used to catalyze asymmetric Michael additions, aldol reactions, and Mannich reactions with high enantioselectivity. The presence of the pyridyl moiety in this compound could also play a role in catalysis, potentially acting as a hydrogen bond donor or acceptor to further organize the transition state and enhance stereocontrol.

The development of bifunctional organocatalysts, which contain both an amine and another functional group capable of non-covalent interaction (e.g., a thiourea (B124793) or a Brønsted acid), has led to significant advances in asymmetric organocatalysis. The pyridine ring in this compound could potentially serve a similar role, participating in hydrogen bonding interactions to enhance the stereoselectivity of the catalyzed reaction.

Computational Chemistry and Theoretical Studies of 1 Phenyl Ethyl Pyridin 4 Ylmethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

This would involve using methods like DFT to calculate the molecule's electron distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. These calculations would help in understanding the molecule's stability, reactivity, and the most likely sites for electrophilic or nucleophilic attack. Without specific studies, key electronic properties and reactivity descriptors remain unquantified.

Conformational Analysis and Potential Energy Surface Mapping

A thorough conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule. By mapping the potential energy surface, researchers can understand the energy barriers between different conformations, which influences the molecule's flexibility and how it might interact with other molecules, such as biological receptors. This foundational analysis is currently absent from the scientific record.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods are frequently used to predict spectroscopic data, such as NMR (¹H and ¹³C), IR, and UV-Vis spectra. These theoretical spectra are invaluable for interpreting experimental results and confirming the structure of a synthesized compound. No such predictive data has been published for (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

MD simulations could model the behavior of the molecule over time, providing a dynamic view of its conformational flexibility. Furthermore, by simulating the molecule in different solvents, researchers could understand how the solvent environment affects its structure and behavior—a critical factor for applications in solution-phase chemistry or pharmacology. Such simulations have not been reported.

Theoretical Prediction and Validation of Reaction Mechanisms

Finally, computational studies could be employed to predict how this compound might be synthesized or how it might react with other chemicals. By calculating the energy profiles of potential reaction pathways, scientists can identify the most plausible mechanisms, guiding future synthetic and experimental work. This area also remains unexplored for this compound.

Advanced Spectroscopic and Structural Characterization Techniques for In Depth Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multidimensional NMR experiments are crucial for the complete and unambiguous assignment of all signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group, as well as correlations among the aromatic protons on both the phenyl and pyridinyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation. Key NOESY correlations would be expected between the protons of the phenyl ring and the methine proton, and between the methylene (B1212753) (CH₂) protons and the protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation from the methyl protons to the methine carbon and the phenyl ring's ipso-carbon, confirming the structure of the 1-phenylethyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl Ring (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.0 - 129.0, 145.0 (ipso) | Phenyl-H → Phenyl-C, Methine-C |

| Methine (CH) | ~4.10 (q, 1H) | ~58.0 | Methyl-H → Methine-C, Phenyl-ipso-C; Methylene-H → Methine-C |

| Methyl (CH₃) | ~1.50 (d, 3H) | ~24.0 | Methine-H → Methyl-C |

| Amine (NH) | Broad, variable | N/A | Methylene-H → Methine-C; Methine-H → Methylene-C |

| Methylene (CH₂) | ~3.80 (s, 2H) | ~52.0 | Pyridine-H (α) → Methylene-C |

| Pyridine Ring (α-CH) | ~8.50 (d, 2H) | ~150.0 | Methylene-H → Pyridine-C (α, γ); Pyridine-H (β) → Pyridine-C (α) |

| Pyridine Ring (β-CH) | ~7.30 (d, 2H) | ~124.0 | Pyridine-H (α) → Pyridine-C (β) |

| Pyridine Ring (γ-C) | N/A | ~148.0 | Methylene-H → Pyridine-C (γ); Pyridine-H (β) → Pyridine-C (γ) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

For a racemic mixture of this compound, the NMR spectra of the two enantiomers are identical. Chiral NMR shift reagents or chiral solvating agents are used to differentiate them. nih.govacs.org

Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)₃): These paramagnetic complexes reversibly coordinate with the amine, forming transient diastereomeric complexes. harvard.edu This interaction induces large changes in the chemical shifts of nearby protons. Because the two diastereomeric complexes have different spatial arrangements, the corresponding protons in the two enantiomers will experience different shifts, leading to the splitting of signals in the ¹H NMR spectrum. The integration ratio of the separated signals allows for the determination of the enantiomeric excess (ee). nih.gov

Chiral Solvating Agents (CSAs): CSAs, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding). acs.org This creates a chiral environment around the analyte, causing the enantiomers to have slightly different chemical shifts, which can be resolved by high-field NMR. tcichemicals.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomer Distinction

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. ondavia.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key functional groups in this compound have characteristic absorption bands. The N-H stretch of the secondary amine will appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations for both the phenyl and pyridine rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net The N-H bending vibration typically appears around 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ias.ac.in It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric "breathing" modes of the phenyl and pyridine rings will give rise to strong and characteristic Raman signals. acs.orgcdnsciencepub.com Subtle shifts in the vibrational frequencies in both IR and Raman spectra can indicate different conformational isomers (rotamers), as the vibrational modes can be sensitive to changes in dihedral angles.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C and C=N Ring Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| Aromatic Ring Breathing | ~1000 | Raman (strong) |

| C-N Stretch | 1250 - 1350 | IR |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | IR (strong) |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. acs.org Since only chiral molecules exhibit a CD signal, this technique is ideal for studying the enantiomers of this compound.

The phenyl and pyridinyl groups in the molecule act as chromophores. In the chiral environment created by the stereocenter at the 1-phenyl-ethyl moiety, these achiral chromophores will give rise to CD signals, known as Cotton effects. rsc.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center. benthamdirect.com By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to spectra of structurally similar compounds with known configurations, the absolute configuration of this compound can be determined. nsf.gov Furthermore, because the CD spectrum is highly sensitive to the relative orientation of the chromophores, it can also be used to study conformational preferences and changes in solution. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.

For this compound, electron ionization (EI) would likely induce characteristic fragmentation pathways. libretexts.org

Benzylic Cleavage: The bond between the methine carbon and the phenyl ring is a benzylic position. Cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) is a dominant pathway for amines. miamioh.edu The most favorable fragmentation would be the loss of a pyridin-4-ylmethylaminyl radical to form a stable secondary benzylic carbocation (C₈H₉⁺) at m/z 105.

Alpha-Cleavage: Cleavage of the bond between the methine carbon and the methyl group would result in the loss of a methyl radical (•CH₃) to yield an ion at m/z 211. Another prominent α-cleavage involves the C-N bond, leading to the formation of a pyridin-4-ylmethyl cation at m/z 92.

Isotopic labeling studies can confirm these pathways. For example, replacing the N-H proton with deuterium (B1214612) (D) would increase the molecular ion peak by one mass unit. If a fragment still contains the amine group, its mass will also shift, confirming the presence of the nitrogen atom in that fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound (MW = 226.31)

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 226 | [M]⁺ (Molecular Ion) | None |

| 211 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |

| 105 | [C₆H₅CHCH₃]⁺ (1-Phenylethyl cation) | •NHCH₂C₅H₄N (Pyridin-4-ylmethylaminyl radical) |

| 92 | [CH₂C₅H₄N]⁺ (Pyridin-4-ylmethyl cation) | •NHCH(CH₃)C₆H₅ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | •C₂H₄NHCH₂C₅H₄N |

X-ray Crystallography for Solid-State Structural Elucidation of Pure Enantiomers/Diastereomers

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute configuration. wikipedia.org

To perform this analysis on this compound, a high-quality single crystal of a pure enantiomer is required. If separating the enantiomers is difficult, a diastereomeric salt can be formed by reacting the racemic amine with a chiral acid (e.g., tartaric acid). These diastereomers can often be separated by crystallization.

The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. caltech.edu This analysis produces an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides an unambiguous depiction of the molecular structure in the solid state. For chiral molecules, anomalous dispersion effects allow for the determination of the absolute configuration, often confirmed by a low value of the Flack parameter. nih.gov This technique provides the ultimate proof of the molecule's stereochemistry. weizmann.ac.il

Derivatization and Analogue Synthesis for Targeted Chemical Research

Systematic Modification of the Phenyl Moiety

Key modification strategies include altering the nature, position, and number of substituents. Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) or electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro (-NO₂) at the ortho, meta, or para positions can modulate the ring's electronic properties and lipophilicity. For many β-phenylethylamine derivatives, maximal activity is observed when hydroxyl groups are present at the meta and para positions of the aromatic ring. pharmacy180.com Conversely, in some contexts, a substituted phenyl group has been found to reduce biological activities compared to unsubstituted analogues. biomolther.org

For instance, SAR studies on phenethylamine (B48288) derivatives have shown that alkyl or halogen groups at the para position of the phenyl ring can have positive effects on binding affinity for certain receptors. biomolther.org The introduction of such substituents allows for a fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Below is a table outlining potential modifications to the phenyl ring and their predicted impact on key physicochemical properties.

| Substituent (Position) | Electronic Effect | Predicted Change in Lipophilicity (cLogP) | Potential Interaction |

| 4-Fluoro (-F) | Electron-withdrawing | Increase | May act as a hydrogen bond acceptor. |

| 4-Chloro (-Cl) | Electron-withdrawing | Significant Increase | Increases steric bulk and lipophilicity. |

| 4-Methyl (-CH₃) | Electron-donating | Increase | Enhances lipophilicity, potential for hydrophobic interactions. |

| 4-Methoxy (-OCH₃) | Electron-donating | Minor Change/Increase | Can act as a hydrogen bond acceptor. |

| 3,4-Dihydroxy (-OH)₂ | Electron-donating | Decrease | Potential for strong hydrogen bonding as donor and acceptor. pharmacy180.com |

| 4-Nitro (-NO₂) | Strong Electron-withdrawing | Minor Change | Strong dipole, potential hydrogen bond acceptor. |

This table presents hypothetical modifications based on established medicinal chemistry principles for phenethylamine scaffolds.

Functionalization and Substitution on the Pyridine (B92270) Ring

The pyridine ring is a key structural feature, contributing to the molecule's polarity, basicity, and ability to act as a hydrogen bond acceptor via the nitrogen atom. nih.govnih.gov Its electron-deficient nature makes direct functionalization challenging, but numerous synthetic methods exist to introduce substituents. researchgate.net Modifications to this ring can dramatically alter the compound's solubility, pKa, and binding interactions. nih.gov

The basicity of the pyridine nitrogen is a critical parameter that can be modulated by substituents. Electron-donating groups will increase the pKa, making the nitrogen more basic, while electron-withdrawing groups will decrease it. This can have a profound effect on the ionization state of the molecule at physiological pH and its ability to interact with charged residues in a binding site.

The following table details possible substitutions on the pyridine ring and their expected influence on the molecule's properties.

| Substituent (Position) | Effect on Pyridine pKa | Potential for H-Bonding | Rationale for Synthesis |

| 2-Methyl (-CH₃) | Increase | None | Probes for steric tolerance near the linker. |

| 2-Amino (-NH₂) | Increase | Donor/Acceptor | Introduces a key interaction point. nih.gov |

| 3-Fluoro (-F) | Decrease | Acceptor | Modulates electronics with minimal steric impact. |

| 3-Methoxy (-OCH₃) | Minor Increase | Acceptor | Explores polar interactions. |

| 2,6-Dichloro (-Cl)₂ | Significant Decrease | None | Increases lipophilicity and blocks potential metabolism at these sites. |

This table illustrates potential derivatization strategies for the pyridine moiety based on general principles of pyridine chemistry.

Stereochemical Alterations and Substitutions at the Chiral Ethyl Amine Center

The (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine structure contains a single stereocenter at the α-carbon of the ethylamine (B1201723) linker, meaning it can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. Biological systems are inherently chiral, and as such, it is common for enantiomers of a compound to exhibit significantly different pharmacological and toxicological profiles.

In a study of structurally related 1-phenyl-3-(1-phenylethyl)urea derivatives, the stereochemistry at this chiral center was found to be critical for biological activity. nih.gov The (S)-configuration was essential for potent inhibition, whereas the corresponding (R)-enantiomer demonstrated very weak activity. nih.gov This highlights the necessity of synthesizing and evaluating each enantiomer of this compound independently to determine the eutomer (the more active stereoisomer). The synthesis of enantiomerically pure 1-phenylethylamine (B125046), a key precursor, is well-established through methods like chiral resolution. nih.gov

Beyond resolving the enantiomers, further modifications can be made at or near the chiral center.

α-Carbon Substitution: The methyl group on the α-carbon could be replaced with other small alkyl groups (e.g., ethyl, cyclopropyl). This would alter the steric bulk and lipophilicity in the direct vicinity of the chiral center and the amine, potentially influencing binding affinity and selectivity. An α-alkyl group can also increase a compound's duration of action by making it resistant to metabolic deamination by monoamine oxidase (MAO). pharmacy180.com

Amine Substitution: The secondary amine is a potential site for N-alkylation (e.g., N-methylation). This would convert the secondary amine to a tertiary amine, removing a hydrogen bond donor, increasing steric hindrance, and altering basicity, all of which would likely have a significant impact on biological activity.

The table below summarizes these potential stereochemical and local modifications.

| Modification | Chirality | Rationale | Expected Physicochemical Impact |

| Resolution of Racemate | (R)-enantiomer | Determine stereochemical preference for activity. | Identical to (S)-enantiomer, but different optical rotation. |

| Resolution of Racemate | (S)-enantiomer | Determine stereochemical preference for activity. | Identical to (R)-enantiomer, but different optical rotation. |

| α-Ethyl Analogue | (R)- and (S)- | Probe steric tolerance at the chiral center. | Increased lipophilicity and steric bulk. |

| α-Cyclopropyl Analogue | (R)- and (S)- | Introduce conformational constraint. | Increased lipophilicity and rigidity. |

| N-Methyl Analogue | (R)- and (S)- | Alter H-bonding capacity and basicity. | Removes H-bond donor; increases pKa. |

This table outlines strategies to investigate the importance of the chiral center and its immediate chemical environment.

Synthesis of Conformationally Restricted Analogues for Structure-Reactivity Correlations

The this compound molecule possesses considerable conformational flexibility due to several rotatable single bonds in its linker region. The molecule's biological activity is dependent on it adopting a specific low-energy three-dimensional conformation—the "bioactive conformation"—that is complementary to its target's binding site. Identifying this conformation is a key goal of medicinal chemistry, as it provides a blueprint for designing more potent and selective analogues.

One powerful strategy to deduce the bioactive conformation is to synthesize and test conformationally restricted analogues. nih.govresearchgate.net By incorporating the flexible linker into a rigid ring system, the number of possible conformations is dramatically reduced. The biological activity of these rigid analogues can provide strong evidence for the spatial orientation of the key pharmacophoric elements (the phenyl ring, the pyridine ring, and the amine nitrogen).

Several strategies could be employed to constrain the structure of this compound:

Cyclization of the Phenylethylamine Moiety: The ethylamine chain and the phenyl ring could be incorporated into a tetrahydroisoquinoline or a related heterocyclic system. This would fix the relative position of the aromatic ring and the chiral center.

Bridging the Phenyl and Pyridine Rings: A more complex strategy could involve creating a cyclic structure that links the phenyl and pyridine rings together, thereby severely restricting their relative orientation.

Incorporating the Amine into a Ring: The amine nitrogen and the pyridyl-methyl group could be part of a piperidine (B6355638) ring, which would limit the conformations around the N-CH₂ bond.

The synthesis and evaluation of such analogues can establish clear structure-reactivity correlations, providing invaluable insight for future drug design. nih.gov

| Constraining Strategy | Example Analogue Type | Constrained Bonds | Hypothesis Tested |

| Phenyl-Amine Cyclization | Tetrahydroisoquinoline derivative | C(phenyl)-Cα and Cα-N | Tests the required orientation between the phenyl ring and the amine. |

| Amine-Pyridine Cyclization | Piperidine-based analogue | N-C(pyridyl) and Cα-N | Probes the spatial vector of the pyridine ring relative to the amine. |

| Linker Rigidification | Introduction of a double bond (alkene) | Cα-Cβ | Reduces rotational freedom in the linker. |

| Fused Ring System | Benzofuran or Indole isosteres | Phenyl and ethyl components | Creates a planar, rigid system to test coplanarity requirements. |

This table provides examples of synthetic strategies to reduce conformational flexibility and understand structure-reactivity relationships.

Future Research Directions and Emerging Methodologies

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Catalyst Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis of complex molecules like (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine. engineering.org.cn Machine learning (ML) algorithms are increasingly being employed to predict optimal synthetic routes and design novel, highly efficient catalysts.

Catalyst Design: The chirality of this compound necessitates the use of asymmetric catalysis. AI and ML models can accelerate the discovery of new catalysts by predicting their activity and selectivity. researchgate.net By learning from existing data on catalyst structures and performance, these models can identify promising new ligand architectures or catalyst compositions for the asymmetric synthesis of this amine. This data-driven approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods. numberanalytics.com

A comparison of different AI models for these applications is presented in the table below:

| AI Model Type | Application in Synthesis | Potential Advantage for this compound |

| Transformer-based Models | Retrosynthesis Prediction | Can identify novel disconnection strategies leading to more efficient synthetic routes. mdpi.com |

| Graph Neural Networks (GNNs) | Catalyst Property Prediction | Can effectively model the 3D structure of catalysts to predict enantioselectivity. |

| Reinforcement Learning | Multi-step Synthesis Planning | Can optimize the entire synthetic sequence for cost, yield, and sustainability. |

High-Throughput Screening Methodologies for Novel Catalytic Applications

High-throughput screening (HTS) allows for the rapid testing of a large number of catalysts or reaction conditions in parallel. nih.govnumberanalytics.com This methodology is invaluable for discovering new catalytic applications for this compound, which could itself act as a chiral ligand or catalyst in other reactions.

The process typically involves miniaturized reaction setups, automated liquid handling, and rapid analytical techniques to assess the outcome of each reaction. mpg.de For instance, a library of metal precursors could be screened in combination with this compound as a ligand for a specific asymmetric transformation. Analytical techniques such as mass spectrometry and chromatography are then used to quickly determine the yield and enantiomeric excess of the product. researchgate.net

A typical HTS workflow for exploring new catalytic applications might involve the following steps:

Library Design: Creation of a diverse library of potential reaction partners (e.g., metal salts, substrates).

Reaction Execution: Parallel synthesis in microtiter plates.

Rapid Analysis: Automated screening of each reaction well for product formation and enantioselectivity.

Data Analysis: Identification of "hits" for further optimization.

Advanced In-Situ Spectroscopic Monitoring for Reaction Optimization and Mechanistic Insight

Understanding the mechanism of a chemical reaction is crucial for its optimization. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of a reaction as it occurs, providing valuable insights into reaction kinetics, intermediates, and the role of the catalyst. wikipedia.org Process Analytical Technology (PAT) utilizes these techniques to ensure process understanding and control. nih.govresearchgate.netmt.comdntb.gov.ua

For the synthesis of this compound, techniques like operando Raman and infrared (IR) spectroscopy can be employed. researchgate.netnih.govrsc.org These methods allow researchers to observe the vibrational modes of molecules in the reaction mixture, providing information about the formation of intermediates and the consumption of reactants. acs.org This data can be used to build detailed kinetic models of the reaction, leading to a more rational approach to optimization.

| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. | Optimization of reaction conditions (temperature, pressure, catalyst loading) and identification of reaction bottlenecks. researchgate.net |

| In-situ NMR | Structural elucidation of transient species. | Unraveling the reaction mechanism and identifying the active catalytic species. |

| UV-Vis Spectroscopy | Monitoring of colored intermediates or catalysts. | Tracking catalyst stability and activity throughout the reaction. |

Exploration in Non-Biological Material Science and Polymer Chemistry Applications

The unique structural features of this compound, namely its chirality and the presence of a pyridine (B92270) ring, make it an interesting building block for novel materials.

Chiral Polymers: The incorporation of chiral units like this compound into polymer backbones can lead to the formation of chiral polymers. researchgate.netcjps.orgcmu.educhinesechemsoc.orgkpi.ua These materials can exhibit unique chiroptical properties and have potential applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules. researchgate.netkanazawa-u.ac.jpresearchgate.net For example, a polymer with pendant this compound groups could be used as a chiral stationary phase in chromatography.

Functional Polymers: The pyridine nitrogen atom can be utilized for further functionalization, such as coordination with metal ions or quaternization to create polyelectrolytes. researchgate.netmdpi.comacs.org Pyridine-functionalized polymers have shown applications in gas adsorption and as supports for catalysts. rsc.orgrsc.org Polymers incorporating this compound could therefore be designed to have specific properties for applications in areas like CO2 capture or heterogeneous catalysis.

Development of Environmentally Benign Production and Utilization Strategies

Green chemistry principles are increasingly guiding the development of chemical processes. For this compound, future research will focus on more sustainable production and utilization methods.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govmdpi.com Biocatalytic routes, such as those employing transaminases or imine reductases, could be developed for the enantioselective synthesis of this chiral amine. rochester.eduacs.org This approach often proceeds under mild conditions (room temperature and atmospheric pressure) in aqueous media, significantly reducing the environmental impact. hims-biocat.eu

Renewable Feedstocks: The starting materials for the synthesis of this compound are typically derived from fossil fuels. Research into the use of renewable feedstocks, such as biomass, is a key area of green chemistry. researchgate.netrsc.orgwordpress.com For instance, methods to produce pyridine and its derivatives from biomass are being explored and could eventually provide a sustainable source for one of the key building blocks of the target molecule. acsgcipr.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scale-up. Developing a flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

-

Alkylation Strategies : React pyridin-4-ylmethyl-amine with 1-phenylethyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like acetonitrile. Yield optimization requires temperature control (60–80°C) and inert atmosphere .

-

Reductive Amination : Combine pyridine-4-carbaldehyde with 1-phenylethylamine using NaBH₃CN or H₂/Pd-C in methanol. Monitor pH (6–7) to minimize side reactions .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/chloroform mixtures) to isolate the compound .

- Data Table :

| Method | Solvent | Catalyst/Base | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Alkylation | Acetonitrile | K₂CO₃ | 80 | 65–75 | ≥95 |

| Reductive Amination | Methanol | NaBH₃CN | 25 | 50–60 | ≥90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry via aromatic proton splitting (δ 7.2–8.5 ppm for pyridine and phenyl groups) and methylene/methyl signals (δ 1.3–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 227.31) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry using SHELX software (SHELXL-2018) for single-crystal structures. Key metrics: R-factor < 0.05, bond angles 109.5° (tetrahedral geometry) .

Q. How does the compound’s structure influence its interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Pyridine-Phenyl Synergy : The pyridine ring acts as a hydrogen bond acceptor, while the phenyl group enhances lipophilicity for membrane penetration. Docking studies (AutoDock Vina) show binding affinity to serotonin receptors (ΔG ≈ −8.2 kcal/mol) .

- Stereochemical Effects : (R)- and (S)-enantiomers exhibit differential activity. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and test against targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Dose-Dependent Studies : Conduct acute toxicity assays (OECD 423) in rodents, comparing oral vs. intravenous administration. Note LD₅₀ variations (e.g., 250 mg/kg vs. 120 mg/kg) due to metabolic differences .

- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., N-oxide derivatives) and correlate with in vitro cytotoxicity (IC₅₀ in HepG2 cells) .

Q. What strategies are recommended for designing analogs with improved solubility without compromising bioactivity?

- Methodological Answer :

-

Polar Substituents : Introduce hydroxyl or amine groups at the pyridine C3 position. Maintain logP < 3.0 via ClogP calculations (ChemDraw).

-

Prodrug Approach : Synthesize phosphate esters (e.g., pyridylmethyl phosphate) for enhanced aqueous solubility. Test hydrolysis rates in PBS (pH 7.4) .

- Data Table :

| Analog | logP | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Parent Compound | 3.5 | 0.8 | 12.3 |

| C3-OH Derivative | 2.1 | 4.2 | 10.1 |

| Phosphate Prodrug | 1.8 | 25.6 | 11.9 |

Q. How can computational models predict crystallographic behavior for polymorph screening?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., C–H⋯π contacts between phenyl groups). Compare with experimental XRD data (CCDC deposition) .

- Polymorph Prediction : Run molecular dynamics simulations (GROMACS) under varied solvent conditions (ethanol/water) to identify stable crystal forms .

Q. What experimental controls are critical for reproducibility in enantioselective synthesis?

- Methodological Answer :

- Chiral Catalyst Optimization : Test (R)-BINAP/Pd complexes for asymmetric hydrogenation. Monitor enantiomeric excess (ee) via polarimetry ([α]D²⁵ ± 45°) .

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer. Track reaction progress with chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.